Technical Monograph: GGACK (Glu-Gly-Arg-chloromethyl ketone)
Technical Monograph: GGACK (Glu-Gly-Arg-chloromethyl ketone)
Content Type: Technical Reference & Experimental Guide Target Audience: Senior Scientists, Biochemists, and Drug Discovery Leads
Executive Summary
GGACK (Glu-Gly-Arg-chloromethyl ketone), also chemically designated as EGR-CMK , is a potent, irreversible, synthetic tripeptide inhibitor targeting serine proteases.[1] It is distinguished by its high specificity for enzymes with trypsin-like activity, particularly urokinase-type plasminogen activator (uPA) , Factor Xa , and Factor VIIa .
In drug development, GGACK is not merely a reagent but a critical "molecular ruler" used for active site titration —a procedure essential for determining the precise molar concentration of functionally active enzyme within a preparation, independent of total protein mass. This guide delineates the physicochemical properties, reaction mechanisms, and validated protocols for the deployment of GGACK in high-rigority biochemical assays.
Chemical & Physical Characterization[2][3]
Nomenclature and Identity
-
Common Name: GGACK
-
Synonyms: Glu-Gly-Arg-chloromethyl ketone; EGR-CMK; H-Glu-Gly-Arg-CMK.[2]
-
Chemical Formula:
(Free base)[2] -
Molecular Weight:
Structural Logic
The molecule is a "warhead-equipped" peptide mimetic:
-
Peptide Backbone (Glu-Gly-Arg): The P3-P2-P1 sequence is designed to mimic the natural substrate specificity of uPA and Factor Xa. The Arginine (Arg) at the P1 position is critical, as its guanidinium group forms a salt bridge with the Aspartate (Asp189 in chymotrypsin numbering) at the bottom of the S1 specificity pocket of the protease.[1]
-
Warhead (Chloromethyl Ketone - CMK): Replacing the C-terminal carboxyl group, the CMK moiety acts as an electrophilic trap. It is highly reactive toward nucleophiles, specifically the imidazole nitrogen of the catalytic Histidine in the enzyme's active site.[7]
Physicochemical Data Table
| Property | Specification | Technical Note |
| Appearance | White lyophilized powder | Highly hygroscopic; protect from moisture. |
| Solubility | Water (>50 mg/mL); DMSO | Soluble in aqueous buffers, but susceptible to hydrolysis over time. |
| Stability (Solid) | >1 year at -20°C | Must be stored desiccated. |
| Stability (Solution) | < 4 hours at pH > 7.5 | The chloromethyl group hydrolyzes rapidly at basic pH. Always prepare fresh. |
| Inhibition Type | Irreversible (Covalent) | Forms a covalent histidine adduct. |
| Target Specificity | uPA, Factor Xa, Factor VIIa | Trypsin-like serine proteases.[1] |
Mechanism of Action: The "Suicide" Inhibition
GGACK functions as an affinity label (affinity-labeling agent). The inhibition proceeds in a two-step mechanism:
-
Recognition (Reversible): The Glu-Gly-Arg sequence binds to the protease active site (S3-S2-S1 pockets) with high affinity (
), orienting the chloromethyl ketone group in close proximity to the catalytic triad. -
Alkylation (Irreversible): The active site Histidine (His-57), which normally activates Serine for nucleophilic attack, instead acts as a nucleophile itself. It attacks the methylene carbon of the chloromethyl ketone, displacing the chloride ion. This forms a stable, covalent hemiacetal adduct, permanently disabling the enzyme.
Visualization: Mechanism of Inhibition
The following diagram illustrates the kinetic pathway of GGACK inhibition.
Caption: Kinetic pathway of GGACK inhibition. The reversible recognition step ensures specificity, while the alkylation step ensures irreversibility.
Experimental Protocols
Protocol A: Preparation and Handling of GGACK Stocks
Context: Chloromethyl ketones are intrinsically reactive. Poor handling leads to rapid hydrolysis, rendering the inhibitor inactive and ruining stoichiometric calculations.
Reagents:
-
GGACK (Lyophilized)[8]
-
1 mM HCl (Cold) or 100% DMSO (Anhydrous)
Procedure:
-
Equilibration: Allow the vial to reach room temperature before opening to prevent water condensation (which accelerates degradation).
-
Solubilization:
-
Preferred: Dissolve in 1 mM HCl to generate a 10 mM stock. The acidic pH stabilizes the chloromethyl ketone group.
-
Alternative: Dissolve in anhydrous DMSO.
-
-
Storage: Aliquot immediately into single-use volumes (e.g., 20 µL). Snap freeze in liquid nitrogen. Store at -80°C.
-
Warning:Never store working dilutions in neutral buffers (PBS/Tris pH 7.4). The half-life of the warhead is short at physiological pH.
-
Protocol B: Active Site Titration of uPA/Factor Xa
Context: This is the "Gold Standard" application of GGACK. It determines the concentration of active enzyme sites (
Principle:
Because GGACK binds irreversibly and rapidly (
Workflow:
-
Preparation:
-
Prepare a fixed concentration of Protease (e.g., nominally 1 µM based on
). -
Prepare a dilution series of GGACK (e.g., 0.2 µM to 2.0 µM).
-
-
Incubation:
-
Mix Protease and GGACK at various molar ratios (
ratios: 0, 0.2, 0.4, 0.6, 0.8, 1.0, 1.2, 1.5). -
Incubate in reaction buffer (e.g., 50 mM Tris, pH 7.4, 100 mM NaCl) for 30–60 minutes at 37°C. Note: The time must be sufficient for complete alkylation of available sites.
-
-
Residual Activity Assay:
-
Dilute the mixture into a solution containing a chromogenic substrate (e.g., S-2288 for uPA or S-2765 for Factor Xa).
-
Measure the initial velocity (
) of substrate hydrolysis at 405 nm.
-
-
Data Analysis:
-
Plot Residual Activity (
) (y-axis) vs. [GGACK] (x-axis). -
The plot should be linear and decrease to zero (or near zero).
-
Extrapolate the linear portion to the x-axis. The x-intercept represents the true concentration of active enzyme sites.
-
Visualization: Active Site Titration Logic
Caption: Workflow for determining active enzyme concentration using GGACK titration.
Applications in Drug Development
Anticoagulation Research
GGACK is utilized to block the coagulation cascade at specific checkpoints. By inhibiting Factor Xa and Factor VIIa, it serves as a positive control when screening novel small-molecule anticoagulants. It is also used to prepare "active-site blocked" factors (e.g., EGR-Xa) which are used as biochemical tools to study zymogen activation without the interference of feedback proteolysis.
Oncology and Metastasis
The uPA system is a key driver of extracellular matrix degradation during tumor metastasis. GGACK is used in in vitro invasion assays (e.g., Matrigel chambers) to validate uPA as the driver of invasion. If GGACK treatment abolishes invasion, the mechanism is confirmed to be uPA-dependent.
Structural Biology (Crystallography)
Serine proteases are notoriously difficult to crystallize in their active forms because they digest themselves (autolysis). GGACK is used to covalently modify the active site, locking the enzyme in a stable conformation and preventing autolysis, thereby facilitating high-resolution X-ray structure determination.
Safety & Toxicology
WARNING: GGACK contains a chloromethyl ketone moiety, which is a non-specific alkylating agent at high concentrations.
-
Hazard: Potential carcinogen and skin irritant. It can alkylate cellular proteins if it penetrates the skin.
-
PPE: Wear nitrile gloves, lab coat, and safety glasses.
-
Disposal: Quench excess GGACK with a nucleophile (e.g., excess Tris buffer or cysteine) before disposal. Dispose of as hazardous chemical waste.
References
-
Lijnen, H. R., et al. "Differential reactivity of Glu-Gly-Arg-CH2Cl, a synthetic urokinase inhibitor, with single-chain and two-chain forms of urokinase-type plasminogen activator."[9] European Journal of Biochemistry, 1987.
-
Kettner, C., & Shaw, E. "Inactivation of trypsin-like enzymes with peptides of arginine chloromethyl ketone." Methods in Enzymology, 1981.
-
Sperl, S., et al. "(4-aminomethyl)phenylguanidine derivatives as nonpeptidic highly selective inhibitors of human urokinase."[1] Proceedings of the National Academy of Sciences, 2000.[1]
-
Bode, W., et al. "The refined 1.9 A crystal structure of human alpha-thrombin: interaction with D-Phe-Pro-Arg chloromethylketone and significance of the Tyr-Pro-Pro-Trp insertion segment." The EMBO Journal, 1989.
-
Haas, P., et al. "The active site titration of serine proteases." Journal of Visualized Experiments, 2013.
Sources
- 1. GGACK peptide [novoprolabs.com]
- 2. H-Glu-Gly-Arg-chloromethylketone | C14H25ClN6O5 | CID 10271857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. veeprho.com [veeprho.com]
- 4. GGACK | CAS 65113-67-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 5. - Creative Peptides [creative-peptides.com]
- 6. ≥80% (HPLC), Urokinase inhibitor, solid | Sigma-Aldrich [sigmaaldrich.com]
- 7. med.unc.edu [med.unc.edu]
- 8. peptidesciences.com [peptidesciences.com]
- 9. moleculardepot.com [moleculardepot.com]
